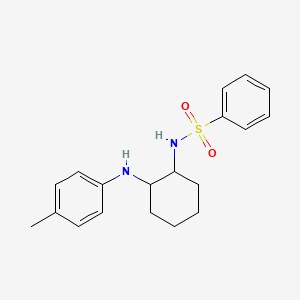
N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H24N2O2S and its molecular weight is 344.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Research has demonstrated innovative approaches to synthesizing complex molecules that incorporate N-(2-(p-tolylamino)cyclohexyl)benzenesulfonamide or similar structures. For instance, one study highlights the synthesis of 2-chloro-2-imidoylaziridines via an aza-Darzens-type reaction, showcasing the creation of novel aziridines with potential applications in pharmaceuticals and materials science (Giubellina et al., 2006). Another research effort outlines the rhodium(III)-catalyzed direct cyanation of aromatic C-H bonds to form 2-(alkylamino)benzonitriles, employing N-cyano-N-phenyl-p-methylbenzenesulfonamide as the CN source, revealing methods for efficient functional group transformations (Dong et al., 2015).
Anticancer and Anti-inflammatory Applications
Some sulfonamides, closely related to this compound, have shown promise in anticancer and anti-inflammatory applications. Indisulam, a novel sulfonamide agent, has entered clinical development for treating solid tumors, highlighting the multifactorial mechanisms of sulfonamides in cancer therapy (Supuran, 2003). Moreover, new derivatives of celecoxib with substituted benzenesulfonamide moiety have been synthesized, showing enhanced anti-inflammatory activity and favorable gastrointestinal side effect profiles compared to celecoxib (Szabó et al., 2008).
Neurotoxicity and Safety Considerations
The safety and neurotoxic potential of certain benzenesulfonamide derivatives have been explored. For instance, N-Butyl benzenesulfonamide, a plasticizer in polymerization processes, has been identified as neurotoxic, raising concerns about its safety in industrial and medical applications (Strong et al., 2004).
Enzyme Inhibition and Pharmacological Potential
Research on ureido-substituted benzenesulfonamides has revealed their potent inhibition of carbonic anhydrases, showing significant potential in developing antimetastatic drugs for breast cancer treatment (Pacchiano et al., 2011). Additionally, studies on novel benzenesulfonamide derivatives have provided insights into their in vitro antitumor activity and potential interactions with biological targets, further expanding the therapeutic applications of sulfonamide compounds (Fahim & Shalaby, 2019).
Properties
IUPAC Name |
N-[2-(4-methylanilino)cyclohexyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-15-11-13-16(14-12-15)20-18-9-5-6-10-19(18)21-24(22,23)17-7-3-2-4-8-17/h2-4,7-8,11-14,18-21H,5-6,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCQMYRPVJZNTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CCCCC2NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
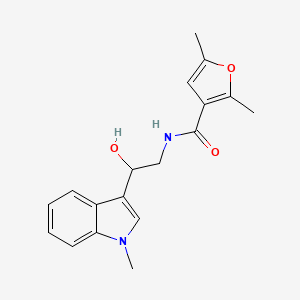
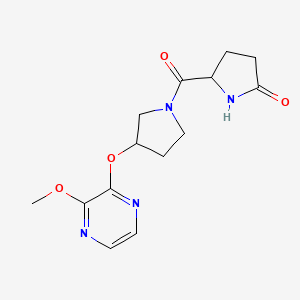
![4-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2360907.png)

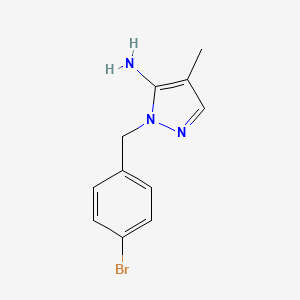
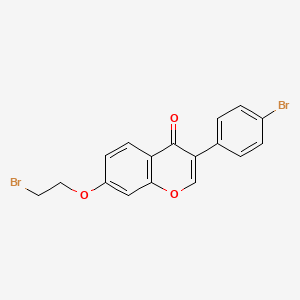



![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2360917.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide](/img/structure/B2360918.png)
![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2360919.png)
![2-Chloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide](/img/structure/B2360922.png)
![Methyl 4-chloro-3-[(3-formylpyrazol-1-yl)methyl]benzoate](/img/structure/B2360924.png)
